molecular formula C15H11N3O4S B5291770 4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde

4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde

Cat. No. B5291770
M. Wt: 329.3 g/mol
InChI Key: XUPOCCUKUOWZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBTH and is a yellow crystalline powder. MBTH is a benzimidazole derivative that has shown promising results in various studies, making it an important compound for researchers to explore.

Mechanism of Action

The mechanism of action of MBTH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. MBTH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MBTH has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. MBTH has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

MBTH has several advantages and limitations when used in lab experiments. One advantage is its high solubility in water, which makes it easy to dissolve and use in experiments. MBTH is also stable under various conditions, making it suitable for long-term storage. However, one limitation is that MBTH is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on MBTH. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to investigate the mechanism of action of MBTH in more detail, which may lead to the development of new drugs that target specific enzymes or proteins. Additionally, more studies are needed to evaluate the safety and toxicity of MBTH in humans, which will be important for its potential use in clinical settings.
In conclusion, MBTH is a promising compound that has shown potential in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MBTH is needed to fully explore its potential and pave the way for its use in various applications.

Synthesis Methods

The synthesis of MBTH involves the reaction of 6-methoxy-2-mercaptobenzimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out in a solvent, usually ethanol, and the product is obtained by recrystallization. The yield of MBTH can be improved by optimizing the reaction conditions and using a suitable solvent.

Scientific Research Applications

MBTH has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, MBTH has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-10-3-4-11-12(7-10)17-15(16-11)23-14-5-2-9(8-19)6-13(14)18(20)21/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPOCCUKUOWZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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